![molecular formula C10H11ClO5S B1462748 Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate CAS No. 56077-79-3](/img/structure/B1462748.png)
Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate
Overview
Description
“Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate” is a chemical compound with the CAS Number: 56077-79-3 . It has a molecular weight of 278.71 . The IUPAC name for this compound is methyl 3- [4- (chlorosulfonyl)phenoxy]propanoate .
Molecular Structure Analysis
The InChI code for “Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate” is 1S/C10H11ClO5S/c1-15-10 (12)6-7-16-8-2-4-9 (5-3-8)17 (11,13)14/h2-5H,6-7H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate” has a molecular weight of 278.71 .Scientific Research Applications
Herbicide Efficacy and Selectivity
Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate and related compounds have been extensively studied for their herbicidal properties. For instance, Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate (dichlofop-methyl) is recognized for its selective herbicidal activity, particularly for wild oat control in wheat. Its mode of action involves inhibiting auxin-stimulated elongation in target plants, acting as a potent auxin antagonist. Interestingly, its herbicidal effect appears to derive from both the parent compound and its metabolite, each with distinct biological activities and modes of action (Shimabukuro et al., 1978).
Environmental Behavior and Detection
Understanding the environmental fate and detection of compounds like Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate is crucial for assessing their ecological impact. A sensitive method was developed for detecting similar phenoxy herbicides in water, highlighting the importance of accurate environmental monitoring. This method, which utilizes phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, demonstrates the complexities involved in tracing such compounds in aquatic environments and underscores the necessity for sophisticated analytical techniques to ensure environmental safety (Nuhu et al., 2012).
Photodegradation and Environmental Degradation
The photodegradation of herbicides, including those structurally related to Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate, is a significant area of research. Studies have shown that organic compounds like phenol and 2-propanol can significantly decrease the direct photolysis quantum yield of similar compounds under UVB irradiation. This finding is essential for understanding the environmental degradation pathways of such herbicides and their potential persistence or breakdown in natural water bodies, impacting the direct photolysis and possibly enhancing the role of indirect photolysis mechanisms (Vione et al., 2010).
Interaction with Soil Components
The interaction of phenoxy acid herbicides with soil components is another critical area of investigation. Research on the sorption behavior of 2,4-D and related phenoxy herbicides to various soil components indicates that soil organic matter and iron oxides are significant sorbents. This knowledge is vital for predicting the mobility, bioavailability, and potential environmental impact of these herbicides in agricultural settings, providing insights into the factors influencing their efficacy and environmental fate (Werner et al., 2012).
Safety And Hazards
properties
IUPAC Name |
methyl 3-(4-chlorosulfonylphenoxy)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO5S/c1-15-10(12)6-7-16-8-2-4-9(5-3-8)17(11,13)14/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEXOLHQPSGXKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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